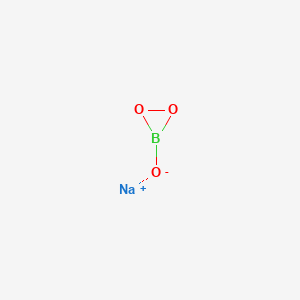

Sodium 1,2,3-dioxaboriran-3-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium perborate is a chemical compound with the formula NaBO3·nH2O, where n can be 1 (monohydrate) or 4 (tetrahydrate). It is a white, odorless, water-soluble solid that is widely used as a bleaching agent in laundry detergents and other cleaning products . Sodium perborate releases hydrogen peroxide when dissolved in water, making it an effective oxidizing agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium perborate is synthesized by reacting borax (Na2B4O7) with sodium hydroxide (NaOH) to produce sodium metaborate (NaBO2). This intermediate is then reacted with hydrogen peroxide (H2O2) to form sodium perborate : [ \text{Na}_2\text{B}_4\text{O}_7 + 2 \text{NaOH} \rightarrow 4 \text{NaBO}_2 + \text{H}_2\text{O} ] [ 2 \text{NaBO}_2 + 2 \text{H}_2\text{O}_2 \rightarrow \text{Na}_2\text{B}_2\text{O}_4(\text{OH})_4 ]

Industrial Production Methods: In industrial settings, the production of sodium perborate involves the controlled addition of a surfactant to manage crystal size during the reaction. The compound can be produced in either monohydrate or tetrahydrate forms, depending on the specific conditions and requirements .

Análisis De Reacciones Químicas

Types of Reactions: Sodium perborate primarily undergoes oxidation reactions due to its ability to release hydrogen peroxide. It is used as an oxidizing agent in various organic and inorganic reactions .

Common Reagents and Conditions:

Oxidation of Thioethers: Sodium perborate converts thioethers into sulfoxides and sulfones.

Oxidation of Aromatic Aldehydes: In the presence of acetic acid, sodium perborate oxidizes aromatic aldehydes to carboxylic acids.

Oxidation of Iodoarenes: Sodium perborate can oxidize iodoarenes to (diacetoxyiodo)arenes.

Major Products Formed:

- Sulfoxides and sulfones from thioethers.

- Carboxylic acids from aromatic aldehydes.

- (Diacetoxyiodo)arenes from iodoarenes .

Aplicaciones Científicas De Investigación

Sodium perborate has a wide range of applications in scientific research, including:

Mecanismo De Acción

Sodium perborate exerts its effects by releasing hydrogen peroxide upon contact with water. The hydrogen peroxide then decomposes into water and oxygen, which are responsible for the compound’s oxidizing properties . This mechanism is particularly effective in bleaching and disinfection applications, where the oxidative action helps to break down stains and kill microorganisms .

Comparación Con Compuestos Similares

Sodium Percarbonate: Another oxygen-based bleaching agent that releases hydrogen peroxide upon dissolution in water.

Hydrogen Peroxide: A widely used oxidizing agent that is often compared to sodium perborate in terms of effectiveness and cost.

Comparison:

Stability: Sodium perborate is more stable than hydrogen peroxide, making it easier to handle and store.

Temperature of Activation: Sodium perborate is effective at higher temperatures, while sodium percarbonate can be activated at lower temperatures with the help of activators like tetraacetylethylenediamine (TAED).

Environmental Impact: Both compounds are considered eco-friendly, but sodium perborate is more expensive than hydrogen peroxide.

Propiedades

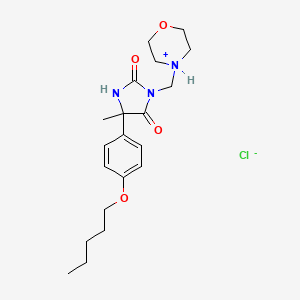

Fórmula molecular |

BNaO3 |

|---|---|

Peso molecular |

81.80 g/mol |

Nombre IUPAC |

sodium;3-oxidodioxaborirane |

InChI |

InChI=1S/BO3.Na/c2-1-3-4-1;/q-1;+1 |

Clave InChI |

XOFCYBXAPXVQBR-UHFFFAOYSA-N |

SMILES canónico |

B1(OO1)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)

![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)

![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)